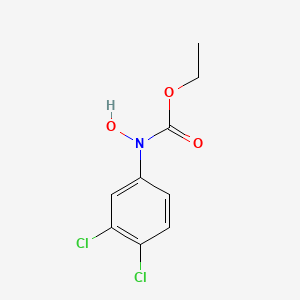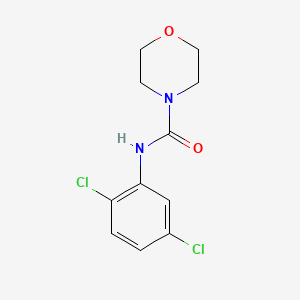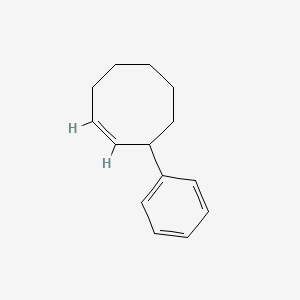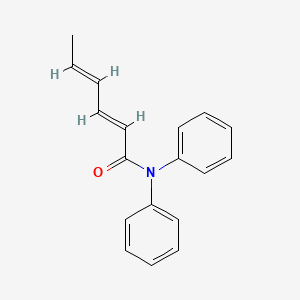
2,2-Di-(4-chloroanilino)-1,1,1-trichloroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloro-N~1~,N~1~-bis(4-chlorophenyl)-1,1-ethanediamine is a synthetic organic compound characterized by its trichloro and bis(4-chlorophenyl) groups attached to an ethanediamine backbone. Compounds with similar structures are often used in various industrial and research applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N~1~,N~1~-bis(4-chlorophenyl)-1,1-ethanediamine typically involves the reaction of 4-chlorobenzyl chloride with trichloroacetaldehyde in the presence of a base, followed by the addition of ethylenediamine. The reaction conditions may include:
Temperature: Moderate temperatures (50-100°C)
Solvent: Organic solvents like dichloromethane or toluene
Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production methods may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloro-N~1~,N~1~-bis(4-chlorophenyl)-1,1-ethanediamine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reaction with reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties or as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloro-N~1~,N~1~-bis(4-chlorophenyl)-1,1-ethanediamine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Inhibition or activation of biochemical pathways, leading to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trichloro-N~1~,N~1~-bis(4-fluorophenyl)-1,1-ethanediamine
- 2,2,2-Trichloro-N~1~,N~1~-bis(4-bromophenyl)-1,1-ethanediamine
- 2,2,2-Trichloro-N~1~,N~1~-bis(4-methylphenyl)-1,1-ethanediamine
Uniqueness
2,2,2-Trichloro-N~1~,N~1~-bis(4-chlorophenyl)-1,1-ethanediamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
39809-76-2 |
|---|---|
Formule moléculaire |
C14H11Cl5N2 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
2,2,2-trichloro-1-N,1-N'-bis(4-chlorophenyl)ethane-1,1-diamine |
InChI |
InChI=1S/C14H11Cl5N2/c15-9-1-5-11(6-2-9)20-13(14(17,18)19)21-12-7-3-10(16)4-8-12/h1-8,13,20-21H |
Clé InChI |
PMXQUZTWAXOIDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B11954346.png)

![[(4-Chlorophenyl)amino][(cyclohexylideneamino)oxy]methanone](/img/structure/B11954370.png)




![Methyl 9-oxopentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxylate](/img/structure/B11954399.png)



![2-[(2-Benzoylanilino)methylene]malononitrile](/img/structure/B11954435.png)


